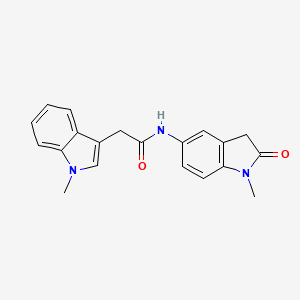
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, also known as MIMA, is a small molecule that has been studied extensively for its potential therapeutic applications. MIMA has a unique chemical structure, composed of an indole ring, a methyl group, and an acetamide group. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Aplicaciones Científicas De Investigación
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been studied extensively for its potential therapeutic applications. In particular, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess anti-inflammatory, anti-cancer, and anti-viral effects. In preclinical studies, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been shown to inhibit the growth of several tumor cell lines, including those of breast and prostate cancer. Additionally, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess anti-viral activity against a range of viruses, including herpes simplex virus-1 and influenza A virus.
Mecanismo De Acción
The exact mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is still under investigation. However, it is believed to act by modulating the activity of certain enzymes involved in inflammation, cell proliferation, and viral replication. Specifically, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes involved in the inflammatory response. Additionally, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to inhibit the activity of DNA polymerase and reverse transcriptase, two enzymes involved in viral replication.
Biochemical and Physiological Effects
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess a range of biochemical and physiological effects. In preclinical studies, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess anti-inflammatory, anti-cancer, and anti-viral effects. In addition, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess anti-oxidant, anti-microbial, and anti-fungal activities. Additionally, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to modulate the activity of a range of enzymes involved in inflammation, cell proliferation, and viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has several advantages for laboratory experiments. First, it is a small molecule, which makes it easy to synthesize and manipulate. Additionally, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess a range of biological activities, making it a useful compound for studying the mechanisms of action of various biological processes. However, there are some limitations to using 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide in laboratory experiments. For example, the compound is relatively unstable, which may limit its use in long-term studies. Additionally, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess anti-viral activity, which may limit its use in studies involving viral infections.
Direcciones Futuras
There are a number of potential future directions for the study of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide. First, further research is needed to elucidate the exact mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, including its use in the treatment of cancer, inflammation, and viral infections. Additionally, further studies are needed to investigate the potential side effects of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, as well as its potential interactions with other drugs. Finally, further research is needed to investigate the potential use of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide in combination with other compounds, such as other small molecules or natural products, to enhance its therapeutic effects.
Métodos De Síntesis
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide can be synthesized through a variety of methods, including the reaction of 1-methyl-1H-indol-3-yl chloride with N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide in the presence of an acid catalyst. The reaction proceeds via a nucleophilic substitution reaction, yielding the desired product in high yields.
Propiedades
IUPAC Name |
2-(1-methylindol-3-yl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-22-12-14(16-5-3-4-6-18(16)22)10-19(24)21-15-7-8-17-13(9-15)11-20(25)23(17)2/h3-9,12H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIXFUHRJSQVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)N(C(=O)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B6478150.png)
![3-(2-oxo-2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6478153.png)
![2-{5-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B6478156.png)
![[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B6478165.png)
![3-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B6478167.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B6478170.png)
![1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B6478171.png)
![N-cyclopropyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6478181.png)
![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]butanamide](/img/structure/B6478197.png)
![2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one](/img/structure/B6478203.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6478218.png)


